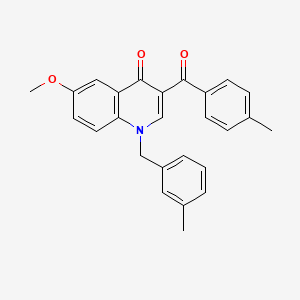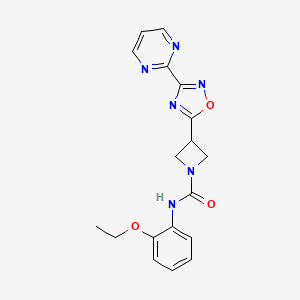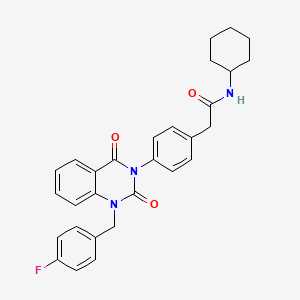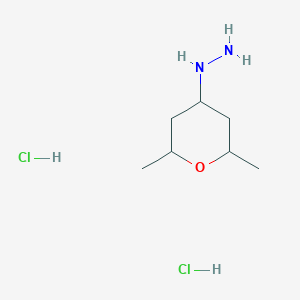
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one, also known as MMQO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MMQO is a quinoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学的研究の応用
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have antitumor, antiviral, and anti-inflammatory properties. In agriculture, this compound has been shown to have insecticidal and fungicidal properties. In material science, this compound has been used as a precursor for the synthesis of various functional materials, such as fluorescent dyes and liquid crystals.
作用機序
The mechanism of action of 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one is not fully understood, but it has been shown to interact with various cellular targets, including DNA, enzymes, and receptors. This compound has been shown to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription. This compound has also been shown to inhibit the activity of various receptors, including the serotonin receptor and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, this compound has been shown to have antioxidant and anti-inflammatory effects. At high concentrations, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its low solubility in water and its potential to form aggregates in solution, which can interfere with experimental results.
将来の方向性
There are several future directions for research on 6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one, including the development of more efficient synthesis methods, the identification of its cellular targets and mechanism of action, and the evaluation of its potential applications in various fields. This compound may also be used as a lead compound for the development of new drugs and functional materials.
合成法
6-methoxy-3-(4-methylbenzoyl)-1-(3-methylbenzyl)quinolin-4(1H)-one can be synthesized using various methods, including the Pechmann condensation reaction, the Friedlander reaction, and the Skraup reaction. The most commonly used method for synthesizing this compound is the Pechmann condensation reaction, which involves the condensation of 4-methylcoumarin and 3-methylbenzaldehyde in the presence of a Lewis acid catalyst. The reaction is carried out in an organic solvent, such as ethanol or acetic acid, and the product is obtained by recrystallization.
特性
IUPAC Name |
6-methoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO3/c1-17-7-9-20(10-8-17)25(28)23-16-27(15-19-6-4-5-18(2)13-19)24-12-11-21(30-3)14-22(24)26(23)29/h4-14,16H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDMDBOTHRPEBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Methyl-N-[2-[[2-methyl-2-(4-methylphenyl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2578358.png)
![3-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2578359.png)



![2,5-dichloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2578365.png)
![2-Methyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2578366.png)
![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2578367.png)
![1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol](/img/structure/B2578368.png)
![4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one](/img/structure/B2578371.png)


![Ethyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2578378.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2578379.png)